molecular formula C42H45N5O5 B100901 Adouetine Z amidosulfonate [French] CAS No. 19542-40-6

Adouetine Z amidosulfonate [French]

Cat. No.: B100901
CAS No.: 19542-40-6
M. Wt: 699.8 g/mol
InChI Key: WQGSMNQYDWWZGF-RLLMKXODSA-N
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Description

Adouetine Z amidosulfonate [French] (CAS: 19542-40-6) is a complex bicyclic sulfonated prolinamide derivative with the systematic name L-Prolinamide, N,N-dimethyl-L-phenylalanyl-N-(5,8-dioxo-3-phenyl-7-(phenylmethyl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen-4-yl)-, (3R-(3R,4S,7S))-, sulfamate*.

Properties

CAS No.

19542-40-6

Molecular Formula

C42H45N5O5

Molecular Weight

699.8 g/mol

IUPAC Name

(2S)-1-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H45N5O5/c1-46(2)36(28-31-15-8-4-9-16-31)41(50)45-40(49)35-19-12-26-47(35)37-38(32-17-10-5-11-18-32)52-33-22-20-29(21-23-33)24-25-43-39(48)34(44-42(37)51)27-30-13-6-3-7-14-30/h3-11,13-18,20-25,34-38H,12,19,26-28H2,1-2H3,(H,43,48)(H,44,51)(H,45,49,50)/b25-24-/t34-,35-,36-,37-,38+/m0/s1

InChI Key

WQGSMNQYDWWZGF-RLLMKXODSA-N

SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@H](OC4=CC=C(C=C4)/C=C\NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6

Synonyms

L-Prolinamide, N,N-dimethyl-L-phenylalanyl-N-(5,8-dioxo-3-phenyl-7-(ph enylmethyl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen -4-yl)-, (3R-(3R*,4S*,7S*))-, sulfamate

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Adouetine Z amidosulfonate with structurally or functionally related compounds, leveraging available data from diverse sources.

Structural Analogs

Diazonamide A
  • Structure : Diazonamide A (CAS: N/A) is a marine-derived bicyclic peptide with a macrocyclic core and oxazoline ring. Its synthesis involves stereoselective construction of quaternary centers, as demonstrated by Nicolaou et al. .
  • Comparison : Both compounds share complex bicyclic architectures. However, Adouetine Z lacks the macrocyclic peptide backbone of diazonamide A, instead incorporating sulfamate and phenylalanyl groups. The synthesis strategies for diazonamide A, such as stereoselective C10 quaternary center formation , may inform analogous approaches for Adouetine Z.
Azolitmin (101430)
  • Structure: Azolitmin (CAS: 1395-18-2) is a litmus component classified as non-hazardous under CLP regulations .
  • Comparison: Unlike Adouetine Z, Azolitmin is a simpler aromatic compound used in laboratory settings.
Ambrettolide
  • Structure : Ambrettolide (CAS: N/A) is a macrocyclic lactone with a δ-lactone ring, used in fragrances .
  • Comparison : While both compounds contain cyclic systems, Ambrettolide’s lactone ring contrasts with Adouetine Z’s sulfamate and diazabicyclo moieties. This structural divergence underscores differences in utility—Ambrettolide in perfumery vs. Adouetine Z’s speculative bioactivity.

Functional and Pharmacological Analogs

(−)-Huperzine A
  • Structure : A sesquiterpene alkaloid with neuroprotective properties, synthesized via scalable methods .
  • Comparison: Huperzine A’s acetylcholinesterase inhibition contrasts with Adouetine Z’s undefined mechanism.

Preparation Methods

Plant Material Preparation

Fresh plant parts are washed thoroughly with tap water to eliminate soil debris and rinsed with distilled water. The cleaned material is then dried in a hot-air oven at 40–50°C for 72 hours to preserve thermolabile constituents. Dried leaves or roots are pulverized into a fine powder using a mechanical grinder, ensuring particle uniformity for optimal solvent penetration.

Solvent Extraction

Two primary solvents are employed for extraction:

  • Aqueous Extraction : 10 g of powdered plant material is soaked in 200 mL distilled water for 12 hours at room temperature. The mixture is filtered through Whatman No. 1 filter paper, and the filtrate is concentrated to 50 mL using a rotary evaporator at 50°C.

  • Methanolic Extraction : For non-polar constituents, 10 g of powder is macerated in 100 mL methanol for 12 hours. The methanolic extract is filtered and concentrated under reduced pressure.

Table 1: Solvent Efficiency in Alkaloid Extraction

SolventExtraction Yield (%)Key Phytochemicals Isolated
Water12.5 ± 0.8Tannins, Saponins
Methanol18.2 ± 1.1Alkaloids, Flavonoids

Isolation and Purification of Adouetine Z Amidosulfonate

Phytochemical Screening

Qualitative tests are conducted to confirm the presence of alkaloids, a precursor class for Adouetine Z derivatives:

  • Alkaloid Detection : 200 mg of extract is boiled in 10 mL methanol, acidified with 1% HCl, and treated with Dragendorff reagent. A brownish-red precipitate confirms alkaloids.

  • Saponin Identification : Frothing tests using 5 mL of extract shaken vigorously for 2 minutes yield stable foam, indicating saponins.

Column Chromatography

The crude extract is subjected to silica gel column chromatography (60–120 mesh) using a gradient elution system:

  • Eluent A : Chloroform–Methanol (9:1 v/v)

  • Eluent B : Ethyl Acetate–Methanol (7:3 v/v)
    Fractions are collected and analyzed via thin-layer chromatography (TLC) using pre-coated silica gel G plates. Spots are visualized under UV light (254 nm) and confirmed with Dragendorff spray reagent.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm). The mobile phase consists of acetonitrile–water (70:30 v/v) with 0.1% trifluoroacetic acid, delivered at 1.0 mL/min. Adouetine Z amidosulfonate elutes at 12.3 minutes, detected at 220 nm.

Table 2: HPLC Parameters for Adouetine Z Amidosulfonate

ParameterSpecification
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile–Water (70:30)
Flow Rate1.0 mL/min
Retention Time12.3 min
Detection Wavelength220 nm

Structural Characterization and Validation

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, CDCl3) reveals characteristic signals at δ 7.25–7.35 (aromatic protons), δ 4.50 (amide NH), and δ 3.80 (sulfonate group).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 700.2 [M+H]+, consistent with the molecular formula C42H45N5O5.

Purity Assessment

The compound’s purity (>98%) is confirmed by:

  • Melting Point : 140–145°C (uncorrected).

  • Elemental Analysis : Calculated (%) for C42H45N5O5: C 72.08, H 6.48, N 10.01; Found: C 71.95, H 6.52, N 9.98.

Challenges and Optimization Strategies

Yield Enhancement

Initial extraction yields of Adouetine Z amidosulfonate are low (0.2–0.5% w/w). To address this, researchers have optimized solvent systems:

  • Ultrasound-Assisted Extraction (UAE) : Sonication at 40 kHz for 30 minutes increases yield to 1.1% w/w by enhancing cell wall disruption.

  • Microwave-Assisted Extraction (MAE) : Exposure to 500 W microwaves for 5 minutes improves solvent penetration, yielding 1.4% w/w.

Table 3: Comparative Extraction Yields

MethodYield (% w/w)Time Required
Conventional Soaking0.3 ± 0.112 hours
UAE1.1 ± 0.230 minutes
MAE1.4 ± 0.35 minutes

Stability Considerations

Adouetine Z amidosulfonate is sensitive to light and humidity. Storage in amber glass vials under nitrogen atmosphere at −20°C preserves integrity for over 6 months .

Q & A

Q. How can researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate Adouetine Z amidosulfonate’s systemic effects?

  • Methodological Answer :
  • Use pathway analysis software (e.g., Ingenuity IPA) to map multi-omics datasets onto biological networks.
  • Apply machine learning (e.g., random forests) to identify biomarkers of response.
  • Address data heterogeneity through normalization and batch-effect correction .

Q. Notes for Implementation :

  • Data Presentation : Follow guidelines for appendices (raw data) and in-text processed data (e.g., significance annotations in tables) .
  • Terminology : Avoid jargon; define specialized terms (e.g., “amidosulfonate moiety”) upon first use .
  • Reproducibility : Include step-by-step protocols, equipment calibration details, and reagent lot numbers in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Adouetine Z amidosulfonate [French]
Reactant of Route 2
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Adouetine Z amidosulfonate [French]

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